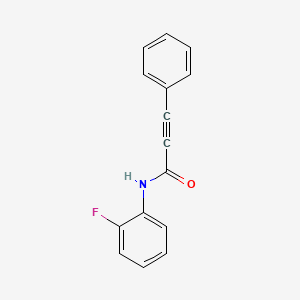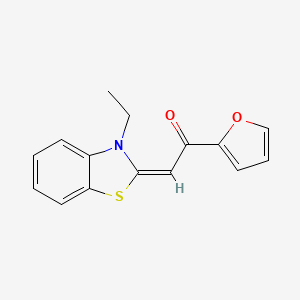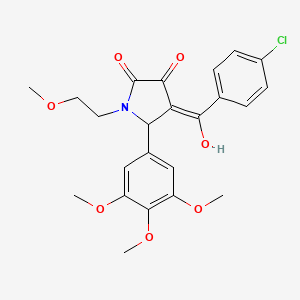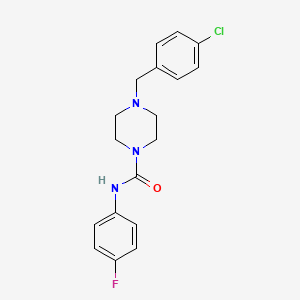![molecular formula C14H25N5O2S B5312174 N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5312174.png)
N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)ethanesulfonamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of medicinal chemists led by David Johnson at Merck Research Laboratories.
Mécanisme D'action
MPEP selectively binds to the allosteric modulatory site of N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)ethanesulfonamide and inhibits its signaling pathway. This results in the reduction of glutamate-induced calcium influx and downstream activation of intracellular signaling cascades. The inhibition of N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)ethanesulfonamide signaling has been shown to have beneficial effects in various animal models of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have a wide range of biochemical and physiological effects. It modulates synaptic plasticity by regulating the expression of synaptic proteins and the formation of dendritic spines. It also regulates the release of neurotransmitters such as glutamate, GABA, and dopamine. MPEP has been shown to have anxiolytic and antidepressant effects by modulating the activity of the amygdala, hippocampus, and prefrontal cortex. It has also been shown to have analgesic effects by inhibiting the release of substance P and reducing the excitability of dorsal horn neurons.
Avantages Et Limitations Des Expériences En Laboratoire
MPEP has several advantages as a research tool, including its high selectivity and specificity for N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)ethanesulfonamide, its ability to penetrate the blood-brain barrier, and its low toxicity. However, MPEP also has some limitations, including its short half-life, which requires frequent dosing, and its potential off-target effects on other mGluR subtypes.
Orientations Futures
Several future directions for research on MPEP are possible. One direction is to investigate its potential therapeutic effects in various neurological and psychiatric disorders, including Fragile X syndrome, Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction. Another direction is to develop more potent and selective N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)ethanesulfonamide antagonists based on the structure of MPEP. Finally, it is important to continue studying the physiological and biochemical effects of MPEP to better understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of MPEP involves several steps starting from 4-methyl-6-(1-piperidinyl)-2-pyrimidinamine. The amine is first protected with a tert-butyloxycarbonyl (Boc) group and then reacted with ethyl 2-bromoacetate to give the corresponding ester. The ester is then hydrolyzed to the acid, which is subsequently reacted with 2-aminoethanesulfonic acid to give MPEP.
Applications De Recherche Scientifique
MPEP has been extensively used as a research tool to study the role of N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)ethanesulfonamide in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, addiction, and pain perception. MPEP has also been used as a potential therapeutic agent for the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and autism.
Propriétés
IUPAC Name |
N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O2S/c1-3-22(20,21)16-8-7-15-14-17-12(2)11-13(18-14)19-9-5-4-6-10-19/h11,16H,3-10H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIPJSVUYSTOHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCNC1=NC(=CC(=N1)N2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5312092.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile](/img/structure/B5312103.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-3-piperidinol](/img/structure/B5312112.png)
![2-[3-(dimethylamino)pyrrolidin-1-yl]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B5312118.png)
![2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5312126.png)
![N-(3-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5312129.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5312130.png)

![5-{3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5312150.png)


![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312190.png)
![3-[3-(dimethylamino)-2-methyl-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5312194.png)